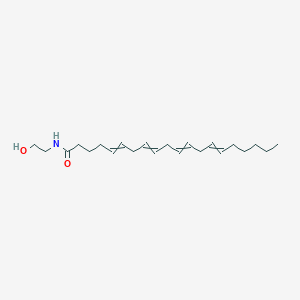
1,4-Diethynyl-2,5-dipropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethynyl-2,5-dipropoxybenzene: is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . This compound is characterized by the presence of two ethynyl groups and two propoxy groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Diethynyl-2,5-dipropoxybenzene can be synthesized through various methods. One common approach involves the alkylation of hydroquinone with propyl bromide to form 1,4-dipropoxybenzene. This intermediate is then subjected to Sonogashira coupling with ethynyl derivatives to introduce the ethynyl groups .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with an appropriate base such as triethylamine .
Chemical Reactions Analysis
Types of Reactions:
1,4-Diethynyl-2,5-dipropoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,4-Diethynyl-2,5-dipropoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-diethynyl-2,5-dipropoxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1,4-Diethynylbenzene: Lacks the propoxy groups, making it less versatile in certain applications.
1,4-Dipropoxybenzene: Lacks the ethynyl groups, limiting its reactivity in coupling reactions.
Uniqueness:
1,4-Diethynyl-2,5-dipropoxybenzene is unique due to the presence of both ethynyl and propoxy groups, which confer a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,4-diethynyl-2,5-dipropoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-5-9-17-15-11-14(8-4)16(18-10-6-2)12-13(15)7-3/h3-4,11-12H,5-6,9-10H2,1-2H3 |
InChI Key |
VQEUUXISSBRVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C#C)OCCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)


![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)
